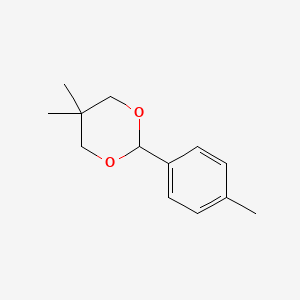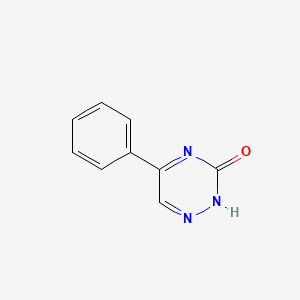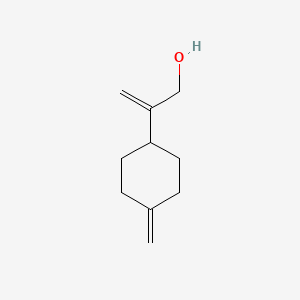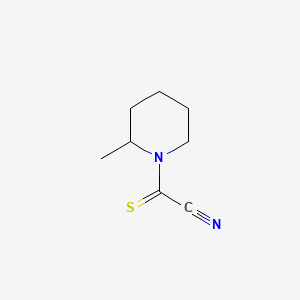
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 4-methylphenyl group and two methyl groups at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane typically involves the reaction of 4-methylphenyl boronic acid with 2,2-dimethyl-1,3-propanediol. The reaction is carried out under specific conditions to ensure the formation of the desired dioxane ring structure .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be explored for potential biological activities.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which 5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and the nature of the reactions it undergoes. Detailed mechanistic studies are essential to fully understand its mode of action.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3-dioxane: Similar structure but lacks the 4-methyl group on the phenyl ring.
5,5-Dimethyl-2-(4-chlorophenyl)-1,3-dioxane: Contains a chlorine atom instead of a methyl group on the phenyl ring.
5,5-Dimethyl-2-(4-methoxyphenyl)-1,3-dioxane: Features a methoxy group on the phenyl ring.
Uniqueness
5,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxane is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and behaviors compared to its analogs.
属性
CAS 编号 |
38252-14-1 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-(4-methylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-10-4-6-11(7-5-10)12-14-8-13(2,3)9-15-12/h4-7,12H,8-9H2,1-3H3 |
InChI 键 |
RZKXQWHDPGWAFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2OCC(CO2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)


![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)


![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)



![1-[6-[[2-[[[(Octadecylamino)carbonyl]oxy]methyl]-2-propen-1-yl]oxy]-6-oxohexyl]pyridinium](/img/structure/B13827460.png)
![(6S,8R)-8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13827467.png)
